molecular formula C22H22N4O5S B11130231 N-[(2R)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-[(2R)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11130231
M. Wt: 454.5 g/mol
InChI Key: VYCCJJRQMOKYFU-LLVKDONJSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features both benzothiazole and indole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reactions: The benzothiazole and indole moieties can be coupled through amide bond formation, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the nitro groups or carbonyl functionalities, using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, compounds with benzothiazole and indole structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases, leveraging the bioactive properties of the benzothiazole and indole moieties.

Industry

In industry, such compounds could be used in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzothiazole and indole structures can interact with proteins, enzymes, or DNA, affecting various cellular pathways. For example, they might inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their antimicrobial and anticancer properties.

    Indole Derivatives: Compounds like indole-3-carbinol, which have been studied for their anticancer and anti-inflammatory effects.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is unique due to the combination of benzothiazole and indole moieties, which may confer a distinct set of biological activities and chemical reactivity compared to compounds containing only one of these structures.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(2R)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22N4O5S/c1-11(20(27)26-22-25-13-7-5-6-8-16(13)32-22)23-21(28)14-9-12-10-15(29-2)18(30-3)19(31-4)17(12)24-14/h5-11,24H,1-4H3,(H,23,28)(H,25,26,27)/t11-/m1/s1

InChI Key

VYCCJJRQMOKYFU-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC

Origin of Product

United States

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